

1-Iodo-4-isobutylbenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Iodo-4-isobutylbenzene**

Cat. No.: **B3057833**

[Get Quote](#)

An In-depth Technical Guide to **1-Iodo-4-isobutylbenzene**: Synthesis, Properties, and Applications in Drug Development

Abstract

1-Iodo-4-isobutylbenzene is a critical aromatic halogenated intermediate, pivotal in the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring an isobutyl group on a benzene ring activated by a highly reactive iodine substituent, makes it an exceptionally valuable building block. The carbon-iodine bond is the weakest among the aryl halides, rendering it highly susceptible to oxidative addition—the rate-limiting step in many palladium-catalyzed cross-coupling reactions. This guide provides an in-depth examination of **1-Iodo-4-isobutylbenzene**, covering its fundamental physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a discussion of its strategic importance in the synthesis of complex molecular architectures relevant to drug discovery and development.

Physicochemical and Structural Properties

1-Iodo-4-isobutylbenzene is a substituted aromatic compound whose utility is largely defined by its molecular structure and physical characteristics. The presence of the iodo group is paramount, serving as a versatile synthetic handle for introducing molecular complexity. Key identifiers and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{13}I$	[1] [2]
Molecular Weight	260.11 g/mol	[1] [3]
CAS Number	85609-09-2	[1] [2]
IUPAC Name	1-iodo-4-(2-methylpropyl)benzene	[3]
Synonyms	1-iodo-4-(2-methylpropyl)benzene	[2]
Boiling Point	105-108 °C / 3 mmHg	Commercial Supplier Data
Density	1.381 g/mL	Commercial Supplier Data
Appearance	Colorless to pale yellow liquid	Commercial Supplier Data
LogP	3.4897	[1]

Synthesis and Purification Protocol

The synthesis of **1-Iodo-4-isobutylbenzene** is most effectively achieved via the direct electrophilic iodination of its precursor, isobutylbenzene. A critical consideration in this reaction is the management of the hydrogen iodide (HI) byproduct. Direct iodination with molecular iodine (I_2) is a reversible process because HI is a potent reducing agent that can reduce the aryl iodide product back to the starting arene. To drive the reaction to completion, an oxidizing agent is required to scavenge the HI as it forms, converting it back to the electrophilic iodine species.

This protocol employs a robust and widely applicable method using potassium iodide (KI) as the iodine source and hydrogen peroxide (H_2O_2) as a green and efficient oxidizing agent in an acidic medium.

Experimental Protocol: Synthesis

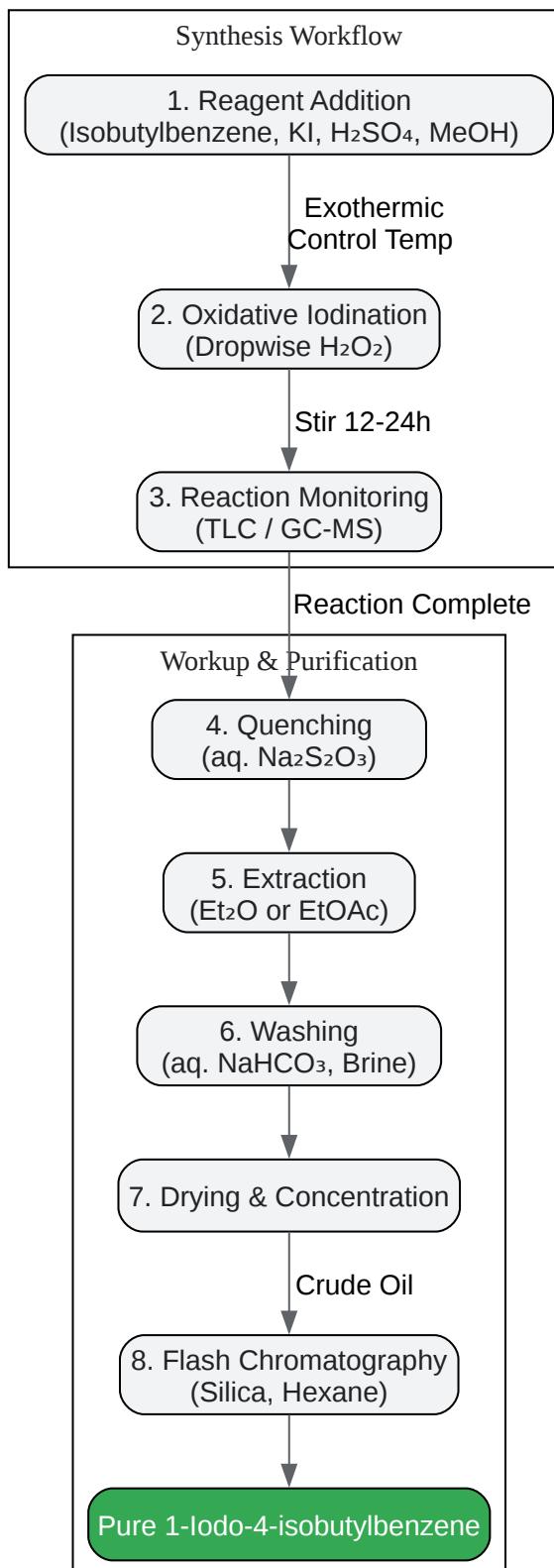
Reaction: Direct Oxidative Iodination of Isobutylbenzene

Reagents:

- Isobutylbenzene (1.0 eq)
- Potassium Iodide (KI) (1.2 eq)
- Hydrogen Peroxide (30% aq. solution) (2.0 eq)
- Methanol (as solvent)
- Sulfuric Acid (concentrated, as catalyst)

Procedure:

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutylbenzene (1.0 eq) and methanol. Begin stirring to ensure the solution is homogenous.
- **Addition of Reagents:** Add potassium iodide (1.2 eq) to the solution and stir until it is fully dissolved.
- **Acidification:** Carefully and slowly add concentrated sulfuric acid to the mixture to catalyze the reaction.
- **Initiation of Oxidation:** Begin the dropwise addition of 30% hydrogen peroxide (2.0 eq) to the stirring solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath if necessary. The solution will typically turn a dark brown/purple color, indicative of the formation of molecular iodine.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup - Quenching:** Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Shake until the dark iodine color dissipates, indicating that excess iodine has been quenched.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).


- **Washing:** Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any remaining acid, followed by a wash with brine to remove excess water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude **1-Iodo-4-isobutylbenzene** is typically purified by flash column chromatography to achieve high purity (>95%).

Procedure:

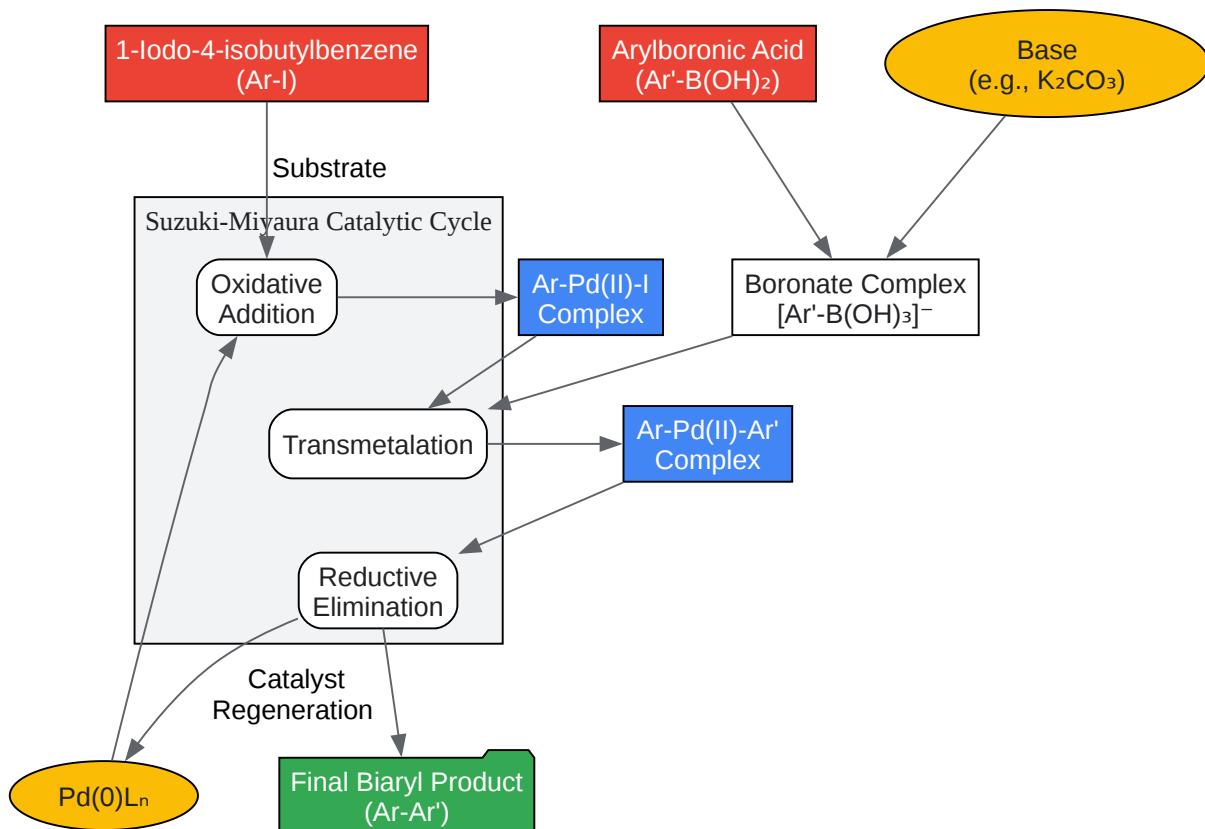
- **Column Preparation:** Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
- **Loading:** Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.
- **Elution:** Elute the column with a non-polar mobile phase (e.g., 100% hexane). The product is non-polar and will elute relatively quickly.
- **Fraction Collection:** Collect fractions and analyze them by TLC to identify those containing the pure product.
- **Final Concentration:** Combine the pure fractions and remove the solvent via rotary evaporation to yield **1-Iodo-4-isobutylbenzene** as a clear to pale yellow liquid.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow for **1-Iodo-4-isobutylbenzene**.

Role in Synthetic Chemistry and Drug Development

The primary value of **1-Iodo-4-isobutylbenzene** in drug development and advanced organic synthesis lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions.^[4] These reactions are foundational in modern medicinal chemistry, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.


The Advantage of the C-I Bond

Among aryl halides (Ar-X), the reactivity order in the crucial oxidative addition step with a Pd(0) catalyst is: Ar-I > Ar-Br > Ar-Cl. The carbon-iodine bond is the longest and weakest, allowing the reaction to proceed under milder conditions, with lower catalyst loadings, and often with faster kinetics compared to its bromo or chloro counterparts. This high reactivity makes iodoarenes like **1-Iodo-4-isobutylbenzene** ideal coupling partners for constructing complex molecular scaffolds, especially when dealing with sensitive functional groups elsewhere in the molecule.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for creating biaryl structures, which are prevalent motifs in many marketed drugs.^[4] In this reaction, an aryl halide (**1-Iodo-4-isobutylbenzene**) is coupled with an organoboron species (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

The reaction provides a powerful method to link the 4-isobutylphenyl moiety to other aromatic or heteroaromatic systems, a key strategy in lead optimization to modulate properties like target binding, solubility, and metabolic stability.

[Click to download full resolution via product page](#)

Role of **1-Iodo-4-isobutylbenzene** in the Suzuki-Miyaura Coupling Reaction.

Spectroscopic Characterization (Predicted)

While a published reference spectrum is not readily available, the ¹H and ¹³C NMR spectra of **1-Iodo-4-isobutylbenzene** can be reliably predicted based on the known spectrum of isobutylbenzene and the well-understood electronic effects of the iodine substituent.

- ¹H NMR: The aromatic region would exhibit an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine (H-2, H-6) would be shifted downfield relative to those ortho to the isobutyl group (H-3, H-5) due to iodine's deshielding.

effect. The isobutyl group would present as a doublet for the two methyl groups, a multiplet (nonet) for the single methine proton, and a doublet for the methylene (CH_2) protons.

- ^{13}C NMR: The most significant shift would be observed for the carbon directly attached to the iodine (C-1), which would appear far upfield (around 90-100 ppm) due to the "heavy atom effect." The other aromatic carbons and the aliphatic carbons of the isobutyl group would have chemical shifts similar to those in isobutylbenzene itself.

Safety and Handling

As with all halogenated organic compounds, **1-Iodo-4-isobutylbenzene** must be handled with appropriate care in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.
- Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

1-Iodo-4-isobutylbenzene is a synthetically versatile and highly valuable intermediate. Its importance is primarily derived from the reactivity of its carbon-iodine bond, which serves as a reliable lynchpin for constructing complex organic molecules through modern catalytic methods. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and strategic application in cross-coupling chemistry is essential for the efficient design and execution of synthetic routes toward novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Iodo-4-isobutylbenzene | C10H13I | CID 11391295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [1-Iodo-4-isobutylbenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057833#1-iodo-4-isobutylbenzene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com